5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide
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Overview
Description
5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide is a complex organic compound that features a bromine atom, a nicotinamide moiety, and a thiazole ring substituted with a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the thiophene group and the bromine atom. The final step involves the coupling of the thiazole derivative with nicotinamide.
Thiazole Ring Formation: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and α-haloketone under acidic conditions.
Introduction of Thiophene Group: The thiophene group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Bromination: The bromine atom can be introduced through a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Coupling with Nicotinamide: The final step involves the coupling of the thiazole derivative with nicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings.
Reduction: Reduction reactions can target the nitro group in the nicotinamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine atom and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, 5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide may be explored for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide is not fully understood, but it is likely to involve interactions with specific molecular targets. The thiazole and thiophene rings may facilitate binding to proteins or nucleic acids, while the bromine atom and nicotinamide moiety could contribute to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methylthiazole: A simpler thiazole derivative with a bromine atom.
Nicotinamide: A basic form of vitamin B3, lacking the thiazole and thiophene groups.
Thiophene-2-carboxamide: A compound with a thiophene ring and an amide group.
Uniqueness
5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide is unique due to its combination of a brominated thiazole ring, a thiophene group, and a nicotinamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-bromo-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3OS2/c1-9-13(22-15(19-9)12-3-2-4-21-12)8-18-14(20)10-5-11(16)7-17-6-10/h2-7H,8H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKZORFFBLEIIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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